molecular formula C28H34N4O B6035853 1-(4-Phenylpiperazin-1-yl)-3-[1-(quinolin-5-ylmethyl)piperidin-4-yl]propan-1-one

1-(4-Phenylpiperazin-1-yl)-3-[1-(quinolin-5-ylmethyl)piperidin-4-yl]propan-1-one

Cat. No.: B6035853
M. Wt: 442.6 g/mol
InChI Key: JUFMRRQLBKSYRK-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-3-[1-(quinolin-5-ylmethyl)piperidin-4-yl]propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-3-[1-(quinolin-5-ylmethyl)piperidin-4-yl]propan-1-one typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by the introduction of the quinoline moiety. Common synthetic routes may involve:

    Step 1: Formation of the piperazine ring through the reaction of phenylhydrazine with ethylene diamine under acidic conditions.

    Step 2: Synthesis of the piperidine ring via the reduction of pyridine derivatives using hydrogenation techniques.

    Step 3: Coupling of the piperazine and piperidine rings with the quinoline moiety using a suitable linker, such as a propanone group, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-3-[1-(quinolin-5-ylmethyl)piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced piperazine or piperidine derivatives.

    Substitution: Formation of alkylated piperazine or piperidine derivatives.

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)-3-[1-(quinolin-5-ylmethyl)piperidin-4-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a serotonin reuptake inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-3-[1-(quinolin-5-ylmethyl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets, such as serotonin transporters. By inhibiting the reuptake of serotonin, the compound can increase the availability of serotonin in the synaptic cleft, potentially leading to antidepressant effects. The pathways involved include the modulation of neurotransmitter levels and receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Phenylpiperazin-1-yl)-3-[1-(quinolin-5-ylmethyl)piperidin-4-yl]propan-1-one stands out due to its unique combination of piperazine, piperidine, and quinoline moieties, which confer distinct chemical and biological properties. Its potential as a serotonin reuptake inhibitor further highlights its significance in medicinal chemistry.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-[1-(quinolin-5-ylmethyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O/c33-28(32-20-18-31(19-21-32)25-7-2-1-3-8-25)12-11-23-13-16-30(17-14-23)22-24-6-4-10-27-26(24)9-5-15-29-27/h1-10,15,23H,11-14,16-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFMRRQLBKSYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)N2CCN(CC2)C3=CC=CC=C3)CC4=C5C=CC=NC5=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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